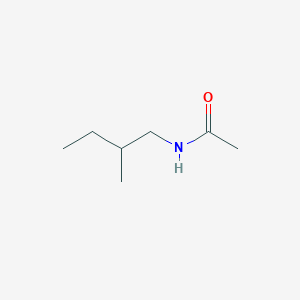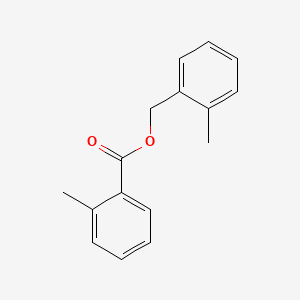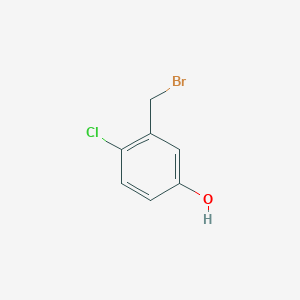
3-(Bromomethyl)-4-chloranyl-phenol
Vue d'ensemble
Description
3-(Bromomethyl)-4-chloranyl-phenol, also known as BCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a halogenated phenol derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
3-(Bromomethyl)-4-chloranyl-phenol has been extensively studied for its potential applications in different fields. One of the most promising applications of this compound is in the field of polymer chemistry. This compound can be used as a cross-linking agent for different polymers, which can enhance their mechanical and thermal properties. This compound has also been used in the synthesis of different organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-4-chloranyl-phenol is not fully understood. However, it is believed that this compound can act as an electrophilic reagent due to the presence of the halogen and hydroxyl groups in its structure. This electrophilic nature of this compound makes it a potential cross-linking agent for different polymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known that this compound can cause skin irritation and eye damage. Therefore, proper handling and safety precautions should be taken while working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Bromomethyl)-4-chloranyl-phenol has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a cross-linking agent for different polymers. However, this compound has some limitations, including its toxicity and limited solubility in different solvents.
Orientations Futures
There are several future directions for the research on 3-(Bromomethyl)-4-chloranyl-phenol. One of the most promising directions is the development of new synthesis methods that can increase the yield and purity of this compound. Another direction is the study of the mechanism of action of this compound, which can provide insights into its potential applications in different fields. Additionally, the development of new applications of this compound, including its use as a drug delivery system, can be a promising future direction.
Propriétés
IUPAC Name |
3-(bromomethyl)-4-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYAOPSLQHREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




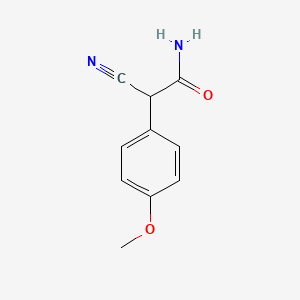
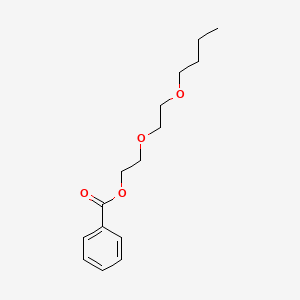

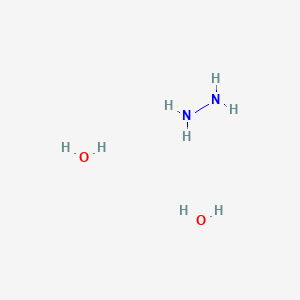


![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)


